molecular formula C8H18ClN B2796797 2-Ethyl-1-methylcyclopentan-1-amine hydrochloride CAS No. 2089255-94-5

2-Ethyl-1-methylcyclopentan-1-amine hydrochloride

Cat. No.: B2796797
CAS No.: 2089255-94-5
M. Wt: 163.69
InChI Key: WHKXLTKNHXYGMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Ethyl-1-methylcyclopentan-1-amine hydrochloride is a chemical compound with the molecular formula C8H17N·HCl. It is a cyclopentane derivative, characterized by the presence of an ethyl and a methyl group attached to the cyclopentane ring, along with an amine group. This compound is often used in various chemical and pharmaceutical applications due to its unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl-1-methylcyclopentan-1-amine hydrochloride typically involves the alkylation of cyclopentanone followed by reductive amination. The process can be summarized as follows:

    Alkylation: Cyclopentanone is first alkylated using ethyl and methyl halides in the presence of a strong base such as sodium hydride or potassium tert-butoxide.

    Reductive Amination: The resulting alkylated cyclopentanone is then subjected to reductive amination using ammonia or an amine source in the presence of a reducing agent like sodium cyanoborohydride or lithium aluminum hydride.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to achieve high conversion rates and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: 2-Ethyl-1-methylcyclopentan-1-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents such as lithium aluminum hydride.

    Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides to form substituted amines.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, in the presence of a base like sodium hydroxide.

Major Products Formed:

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Secondary or tertiary amines.

    Substitution: Substituted amines.

Scientific Research Applications

2-Ethyl-1-methylcyclopentan-1-amine hydrochloride finds applications in various fields of scientific research:

Mechanism of Action

The mechanism of action of 2-Ethyl-1-methylcyclopentan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amine group can form hydrogen bonds or ionic interactions with these targets, leading to modulation of their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

  • 2-Ethylcyclopentan-1-amine hydrochloride
  • 1-Methylcyclopentan-1-amine hydrochloride
  • 2-Methylcyclopentan-1-amine hydrochloride

Comparison: 2-Ethyl-1-methylcyclopentan-1-amine hydrochloride is unique due to the presence of both ethyl and methyl groups on the cyclopentane ring, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications .

Properties

IUPAC Name

2-ethyl-1-methylcyclopentan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N.ClH/c1-3-7-5-4-6-8(7,2)9;/h7H,3-6,9H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHKXLTKNHXYGMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCC1(C)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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